(E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate
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Overview
Description
(E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate is an organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a hydrazonomethyl group, a methoxy group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrazonomethyl Group: This step involves the reaction of the benzofuran derivative with hydrazine or hydrazine derivatives under controlled conditions to form the hydrazonomethyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazonomethyl group may interact with enzymes or receptors, leading to modulation of biological processes. The methoxy and ethyl ester groups may also contribute to the compound’s overall activity by influencing its solubility, stability, and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(E)-ethyl 6-(hydrazonomethyl)-5-methoxybenzofuran-3-carboxylate: Lacks the 2-methyl group, which may affect its reactivity and biological activity.
(E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxamide: Contains a carboxamide group instead of an ester, which may alter its chemical properties and applications.
(E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylic acid: The carboxylic acid group may influence its solubility and reactivity compared to the ester derivative.
Uniqueness
(E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate is unique due to the presence of the hydrazonomethyl group, which imparts distinct chemical reactivity and potential biological activities. The combination of the methoxy, ethyl ester, and 2-methyl groups further enhances its versatility and applicability in various fields.
Properties
IUPAC Name |
ethyl 6-[(E)-hydrazinylidenemethyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-4-19-14(17)13-8(2)20-12-5-9(7-16-15)11(18-3)6-10(12)13/h5-7H,4,15H2,1-3H3/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRMOTYATKIZRF-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C=NN)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C(=C2)/C=N/N)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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